4-n-Butyl-3'-iodobenzophenone
Overview
Description
4-n-Butyl-3’-iodobenzophenone is a chemical compound that belongs to the family of benzophenones. It is characterized by the presence of a butyl group at the para position and an iodine atom at the meta position on the benzene ring. This compound is commonly used in medical, environmental, and industrial research due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-n-Butyl-3’-iodobenzophenone typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. The process involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The general reaction conditions include:
Aryl halide: 4-n-Butyl-3’-iodobenzene
Organoboron compound: Phenylboronic acid
Catalyst: Palladium(II) acetate
Base: Potassium carbonate
Solvent: Tetrahydrofuran
Temperature: 80-100°C
Industrial Production Methods
In an industrial setting, the production of 4-n-Butyl-3’-iodobenzophenone may involve large-scale Suzuki–Miyaura coupling reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
4-n-Butyl-3’-iodobenzophenone undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The butyl group can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The carbonyl group in the benzophenone structure can be reduced to form alcohols.
Common Reagents and Conditions
Substitution Reactions: Sodium azide, copper(I) iodide, and dimethyl sulfoxide at 80°C.
Oxidation Reactions: Potassium permanganate in an aqueous medium.
Reduction Reactions: Sodium borohydride in methanol.
Major Products Formed
Substitution Reactions: Formation of 4-n-Butyl-3’-azidobenzophenone.
Oxidation Reactions: Formation of 4-n-Butyl-3’-iodobenzoic acid.
Reduction Reactions: Formation of 4-n-Butyl-3’-iodobenzhydrol.
Scientific Research Applications
4-n-Butyl-3’-iodobenzophenone has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of biological pathways and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-n-Butyl-3’-iodobenzophenone involves its interaction with molecular targets through its functional groups. The iodine atom can participate in halogen bonding, while the carbonyl group can engage in hydrogen bonding and other interactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, influencing various biological pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-n-Butyl-3’-bromobenzophenone
- 4-n-Butyl-3’-chlorobenzophenone
- 4-n-Butyl-3’-fluorobenzophenone
Uniqueness
4-n-Butyl-3’-iodobenzophenone is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its bromine, chlorine, and fluorine analogs. The iodine atom’s larger size and higher polarizability make it more reactive in substitution reactions and capable of forming stronger halogen bonds.
Properties
IUPAC Name |
(4-butylphenyl)-(3-iodophenyl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17IO/c1-2-3-5-13-8-10-14(11-9-13)17(19)15-6-4-7-16(18)12-15/h4,6-12H,2-3,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLTFZPUYDAAGKV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17IO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60641751 | |
Record name | (4-Butylphenyl)(3-iodophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60641751 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64358-32-3 | |
Record name | (4-Butylphenyl)(3-iodophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60641751 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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